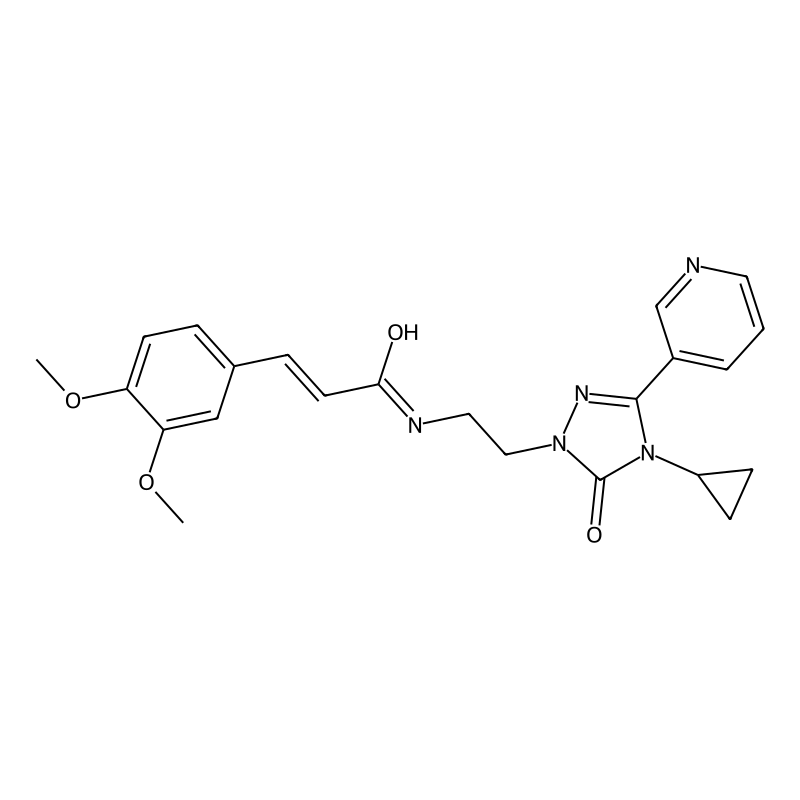

(2E)-N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(3,4-dimethoxyphenyl)prop-2-enamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic Synthesis

Field: Organic Chemistry

Summary: Compounds with structures similar to the one mentioned are often used in organic synthesis, particularly in the formation of carbon-carbon bonds.

Methods: They may be utilized in reactions such as Suzuki–Miyaura coupling, which involves cross-coupling reactions between organoboron reagents and halides catalyzed by palladium .

Results: The outcomes typically include the successful synthesis of complex organic molecules, with yields and purity depending on the specific conditions and catalysts used.

Heterocyclic Chemistry

Field: Heterocyclic Compound Synthesis

Summary: This compound’s structure suggests its utility in synthesizing new heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals.

Methods: Techniques like the Gewald reaction or Hinsberg synthesis could be employed to create thiophene derivatives, which have various biological activities .

Results: The synthesis of new heterocycles could lead to the discovery of compounds with significant pharmacological properties, such as anticancer or anti-inflammatory effects.

Neuropharmacology

Field: Neurological Drug Development

Summary: Given its complex structure, the compound could be studied for neuroprotective or neurotoxic effects on aquatic species, which can be indicative of potential human applications.

Methods: The compound’s effects on enzymes like acetylcholinesterase (AchE) and biomarkers like malondialdehyde (MDA) in model organisms could be assessed .

Results: Findings could reveal insights into the compound’s neuropharmacological potential and guide the development of neurological medications.

Catalysis Research

Field: Catalytic Organic Reactions

Summary: The compound could be used in catalytic cycles, particularly in reactions that form complex structures from simpler molecules.

Methods: Gold-catalyzed tandem cyclization and cycloaddition reactions could be explored using this compound to synthesize indolizine derivatives .

Results: Successful catalysis could result in the efficient construction of seven-membered heterocycle-fused scaffolds, expanding the toolkit for organic synthesis.

Agricultural Development

Field: Agrochemical Synthesis

Summary: The compound’s structural features might make it suitable for creating new agrochemicals, such as herbicides or insecticides.

Methods: Synthesis and testing of 1,3,4-oxadiazole derivatives, which have shown various biological activities beneficial in agriculture, could be pursued .

The compound (2E)-N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(3,4-dimethoxyphenyl)prop-2-enamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure features multiple functional groups, including a cyclopropyl moiety, a pyridine ring, and a triazole derivative, which contribute to its unique chemical properties and biological activities. The molecular formula of this compound is , and it has a molecular weight of 351.39 g/mol .

- Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.

- Reduction: Reduction reactions can yield alcohols or amines.

- Substitution Reactions: Nucleophilic or electrophilic substitutions can occur, leading to the formation of various derivatives .

These reactions are crucial for modifying the compound's structure to enhance its biological activity or to explore its potential applications.

The biological activity of this compound is primarily linked to its structural components. It has shown promise in several areas:

- Antimicrobial Activity: Similar compounds have demonstrated antibacterial and antifungal properties, suggesting potential applications in treating infections .

- Anticancer Properties: The presence of the triazole ring and other substituents may contribute to anticancer activity, making it a candidate for further investigation in oncology .

- Neurological Effects: Some derivatives have been studied for their effects on neurological pathways, indicating potential applications in treating neurological disorders .

The synthesis of (2E)-N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(3,4-dimethoxyphenyl)prop-2-enamide typically involves several steps:

- Formation of the Triazole Ring: This is achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

- Introduction of the Pyridine Ring: A nucleophilic substitution reaction introduces the pyridine moiety.

- Cyclopropyl Group Addition: Cyclopropanation reactions using diazo compounds facilitate the incorporation of the cyclopropyl group.

- Final Steps: The final steps involve coupling reactions to attach the 3-(3,4-dimethoxyphenyl)propene moiety .

These synthetic routes are essential for producing the compound in a laboratory setting.

The potential applications of this compound span various fields:

- Medicinal Chemistry: It is being explored as a lead compound for drug discovery due to its diverse biological activities.

- Agricultural Chemistry: Its unique structure may be beneficial in developing agrochemicals that target specific pests or diseases .

- Research Tool: It can serve as a tool compound in biological research to study specific pathways and molecular interactions .

Interaction studies are crucial for understanding how this compound interacts with biological targets:

- Enzyme Inhibition Studies: Investigating its ability to inhibit specific enzymes involved in disease pathways can provide insights into its therapeutic potential.

- Receptor Binding Studies: Understanding how the compound binds to receptors can elucidate its mechanism of action and help optimize its structure for improved efficacy .

These studies are vital for developing effective therapeutic agents based on this compound.

Several compounds share structural similarities with (2E)-N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(3,4-dimethoxyphenyl)prop-2-enamide, highlighting its uniqueness:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methylphenyl)acetamide | Cyclopropyl group, triazole | Antimicrobial |

| 2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol]-N-(2-chlorophenyl)acetamide | Similar core structure | Anticancer |

| 2-[4-cyclopropyl-5-hydroxy -3-(pyridin -3 -yl)-triazole]-N-(phenethyl)acetamide | Hydroxy group instead of oxo | Neuroprotective |

Uniqueness

The uniqueness of (2E)-N-{2-[4-cyclopropyl -5 -oxo -3 -(pyridin -3 -yl)-4 ,5 -dihydro -1H -1 ,2 ,4 -triazol -1 -yl]ethyl}-3-(3 ,4-dimethoxyphenyl)prop -2-enamide lies in its specific combination of structural elements that may confer unique biological activities compared to similar compounds. Its diverse functional groups provide opportunities for targeted modifications aimed at enhancing efficacy and selectivity in therapeutic applications .